Biochemical Potency Benchmarking: ATR-IN-29 Matches Leading Clinical-Stage Inhibitors in Enzymatic IC50
In a biochemical assay context, ATR-IN-29 demonstrates an ATR inhibitory potency (IC50 = 1 nM) that is equivalent to the well-characterized clinical candidates AZD6738 (ceralasertib, IC50 = 1 nM) [1] and camonsertib (RP-3500, IC50 = 1.00 nM) . This places ATR-IN-29 in the same high-potency tier as these advanced compounds, and it exhibits a 7-fold greater potency than the clinical-stage inhibitor BAY-1895344 (IC50 = 7 nM) , as well as a 19-fold greater potency than the cellular potency reported for the first-generation tool compound VE-822 (IC50 = 19 nM in HT29 cells) .
| Evidence Dimension | In vitro biochemical ATR kinase inhibition |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | AZD6738 (IC50 = 1 nM); Camonsertib (IC50 = 1.00 nM); BAY-1895344 (IC50 = 7 nM); VE-822 (IC50 = 19 nM) |
| Quantified Difference | Equivalent potency to AZD6738 and Camonsertib; 7-fold more potent than BAY-1895344; 19-fold more potent than VE-822 |
| Conditions | Biochemical enzyme inhibition assays using recombinant ATR kinase. |
Why This Matters
This validates ATR-IN-29 as a state-of-the-art research tool with biochemical potency comparable to leading clinical ATR inhibitors, ensuring robust and relevant target engagement at low concentrations in in vitro mechanistic studies.
- [1] AstraZeneca Open Innovation. AZD6738 Preclinical Pharmacology. View Source
